![molecular formula C21H20ClN3O2S B2863306 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide CAS No. 895782-26-0](/img/structure/B2863306.png)
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide is a useful research compound. Its molecular formula is C21H20ClN3O2S and its molecular weight is 413.92. The purity is usually 95%.
BenchChem offers high-quality N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Thiazole derivatives, including compounds similar to the one , have been studied for their potential as anticancer agents. They have been found to interact with various cancer biotargets, such as inosine monophosphate dehydrogenase (IMPDH) and tumor necrosis factor TNF-α, which can induce apoptosis in cancer cells . Additionally, molecular docking studies suggest that certain thiazole derivatives show promising binding affinities against the active site of the epidermal growth factor receptor kinase (EGFR), indicating potential efficacy in treating cancers that express this receptor .
Antimicrobial and Antifungal Properties
Compounds with a thiazole nucleus have shown significant antimicrobial and antifungal activities. This is attributed to their ability to block the biosynthesis of certain bacterial lipids or through additional mechanisms against various bacterial species . The compound could potentially be developed into new antimicrobial agents to combat drug-resistant pathogens.
Antiviral Applications
Thiazole derivatives have been reported to possess antiviral activities. For instance, certain indole derivatives, which share structural similarities with the compound , have shown inhibitory activity against influenza A and other viruses . This suggests that the compound could be explored for its potential antiviral applications.
Anti-inflammatory Effects
The thiazole nucleus is known to exhibit anti-inflammatory properties. This is particularly relevant in the development of new drugs for chronic inflammatory diseases . The compound could be investigated for its efficacy in reducing inflammation in various disease models.
Antidiabetic Potential
Indole derivatives, which are structurally related to thiazole compounds, have shown antidiabetic activities in various studies . This implies that the compound may hold promise in the management of diabetes through further pharmacological research.
Antitubercular Activity
Thiazole derivatives have been investigated for their antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis . Given the ongoing challenge of tuberculosis and the emergence of resistant strains, the compound could be a candidate for new antitubercular drugs.
Antioxidant Properties
Antioxidant activity is another area where thiazole derivatives have shown potential. The ability to scavenge free radicals makes them candidates for research in oxidative stress-related conditions .
Anticholinesterase Activity
Some thiazole derivatives have been found to possess anticholinesterase activity, which is significant in the treatment of neurodegenerative diseases like Alzheimer’s . The compound could be explored for its potential benefits in this field.
properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(3,5-dimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c1-13-9-14(2)11-18(10-13)24-20(27)19(26)23-8-7-17-12-28-21(25-17)15-3-5-16(22)6-4-15/h3-6,9-12H,7-8H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKIEKPFGFJKQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.